molecular formula C25H22O9 B13414722 5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one CAS No. 96291-04-2

5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one

Cat. No.: B13414722
CAS No.: 96291-04-2
M. Wt: 466.4 g/mol
InChI Key: ODFCTVKAFKIYJI-UHFFFAOYSA-N
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Description

The compound “5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one” is a complex organic molecule that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by multiple hydroxyl groups and a benzofuran ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex flavonoid derivatives typically involves multiple steps, including the formation of the benzofuran ring and the introduction of hydroxyl groups. Common synthetic routes may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic precursors.

    Hydroxylation: Introduction of hydroxyl groups can be done using hydroxylating agents such as hydrogen peroxide or through enzymatic methods.

    Methoxylation: The methoxy group can be introduced using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds may involve:

    Extraction from Natural Sources: Many flavonoids are extracted from plants using solvents like ethanol or methanol.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Flavonoids are known for their antioxidant properties. This compound may exhibit similar biological activities, making it a potential candidate for studies on oxidative stress and related diseases.

Medicine

Due to its potential antioxidant properties, the compound may be investigated for its therapeutic effects in conditions like inflammation, cancer, and cardiovascular diseases.

Industry

In the industrial sector, flavonoids are used in the formulation of dietary supplements, cosmetics, and pharmaceuticals. This compound may find applications in these areas due to its unique chemical properties.

Mechanism of Action

The mechanism of action of flavonoids typically involves their interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its biological activity. The benzofuran ring may also play a role in its mechanism of action by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with antioxidant properties.

    Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

    Luteolin: Known for its anti-inflammatory and neuroprotective effects.

Uniqueness

The compound “5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one” is unique due to its specific combination of hydroxyl and methoxy groups, as well as the presence of the benzofuran ring. These structural features may confer distinct chemical and biological properties compared to other flavonoids.

Properties

CAS No.

96291-04-2

Molecular Formula

C25H22O9

Molecular Weight

466.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H22O9/c1-32-20-6-11(2-4-15(20)28)24-14(10-26)22-13(3-5-16(29)25(22)34-24)19-9-18(31)23-17(30)7-12(27)8-21(23)33-19/h2-8,14,19,24,26-30H,9-10H2,1H3

InChI Key

ODFCTVKAFKIYJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(C=CC(=C3O2)O)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O

Origin of Product

United States

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